1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride chemical structure
1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride chemical structure
An In-Depth Technical Guide to 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride: Structure, Proposed Synthesis, and Characterization
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride, a unique primary amine featuring a propargyl group attached to a quaternary carbon on a cyclohexane ring. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and analytical science to present its core chemical properties, a robust proposed synthetic pathway, and a detailed protocol for its structural characterization. This guide is intended for researchers in medicinal chemistry and drug development who may utilize this compound as a versatile building block, leveraging its terminal alkyne for click chemistry or its cyclohexylamine scaffold for CNS-targeted applications.
Introduction and Rationale
The intersection of rigid alicyclic scaffolds and reactive functional groups is a fertile ground for the discovery of novel therapeutics. The cyclohexylamine framework is a privileged structure in medicinal chemistry, known for its presence in compounds targeting the central nervous system (CNS).[1] The incorporation of a propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a highly versatile chemical handle for bioconjugation, derivatization, and target engagement studies via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride presents as a compelling, yet underexplored, molecular building block. Its structure combines a tertiary carbon center, enforcing a specific three-dimensional orientation of its substituents, with a primary amine for further functionalization and a terminal alkyne for covalent modification. This guide serves to bridge the existing information gap by proposing a logical and experimentally sound approach to its synthesis and characterization, thereby enabling its exploration in drug discovery programs.
Chemical Structure and Properties
The compound is the hydrochloride salt of a primary amine. The core structure consists of a cyclohexane ring substituted at the C1 position with both an amine group (-NH₂) and a propargyl group (-CH₂C≡CH). The protonation of the basic amine by hydrochloric acid forms the ammonium chloride salt, which typically enhances stability and aqueous solubility.
Structural Details
-
IUPAC Name: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride
-
CAS Number (Free Base): 1687750-39-5[2]
-
Molecular Formula (HCl Salt): C₉H₁₆ClN
-
Molecular Weight (HCl Salt): 173.68 g/mol [3]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source / Method |
| Molecular Formula (Free Base) | C₉H₁₅N | PubChem[4] |
| Molecular Weight (Free Base) | 137.22 g/mol | PubChem[4] |
| XLogP (Free Base) | 1.5 | PubChem (Predicted)[4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene (Predicted for Isomer)[5] |
| Hydrogen Bond Donors (Free Base) | 1 | PubChem[4] |
| Hydrogen Bond Acceptors (Free Base) | 1 | PubChem[4] |
| Rotatable Bonds | 2 | ChemScene (Predicted for Isomer)[5] |
Chemical Structure Diagram
The chemical structure of the protonated amine and its chloride counter-ion is depicted below.
Caption: Structure of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride.
Proposed Synthetic Pathway
A robust and scalable synthesis is proposed via a two-step sequence starting from commercially available cyclohexanone. This pathway leverages a standard organometallic addition followed by a Ritter-type amination reaction.
Caption: Proposed two-step synthesis and salt formation workflow.
Step 1: Synthesis of 1-(Prop-2-yn-1-yl)cyclohexan-1-ol
The first step involves the nucleophilic addition of a propargyl organometallic reagent to the electrophilic carbonyl carbon of cyclohexanone. Propargylmagnesium bromide is a suitable and commercially available Grignard reagent for this purpose.
-
Protocol:
-
To a stirred, cooled (0 °C) solution of cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF), add propargylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of cyclohexanone.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol precursor, 1-(prop-2-yn-1-yl)cyclohexan-1-ol.[6]
-
Step 2: Synthesis of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine
The Ritter reaction provides a classic and effective method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amine.
-
Protocol:
-
Dissolve the precursor alcohol (1.0 eq) from Step 1 in acetonitrile (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) while maintaining the internal temperature below 20 °C.
-
Stir the mixture at room temperature for 12-18 hours. The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the acetonitrile nucleophile.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with aqueous NaOH (e.g., 6 M). This step hydrolyzes the intermediate nitrilium ion and subsequent N-acetyl amine.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base amine.
-
Step 3: Formation of the Hydrochloride Salt
Conversion to the hydrochloride salt is a standard procedure to improve the handling and stability of the amine product.[7]
-
Protocol:
-
Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-basic impurities.
-
Dry the product under high vacuum to afford 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride.
-
Analytical Characterization
As no published spectra exist for this compound, this section outlines the expected results from standard analytical techniques, providing a benchmark for researchers who synthesize this molecule.
Caption: Logical workflow for the structural validation of the final product.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: The primary observable ion will be the molecular ion of the free base [M+H]⁺.
-
Predicted m/z: 138.1277 (for C₉H₁₆N⁺). High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within ±5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: D₂O or DMSO-d₆.
-
¹H NMR (Expected Signals):
-
~1.5-1.8 ppm (multiplet, 10H): Protons of the cyclohexane ring (-CH₂-).
-
~2.5-2.7 ppm (singlet or triplet, 1H): Acetylenic proton (-C≡C-H).
-
~2.8-3.0 ppm (singlet, 2H): Methylene protons adjacent to the alkyne (-CH₂-C≡CH).
-
~8.0-8.5 ppm (broad singlet, 3H): Ammonium protons (-N⁺H₃). This signal will exchange with D₂O.
-
-
¹³C NMR (Expected Signals):
-
~20-40 ppm (multiple peaks): Carbons of the cyclohexane ring.
-
~45-50 ppm: Methylene carbon of the propargyl group.
-
~60-65 ppm: Quaternary carbon of the cyclohexane ring (C-NH₃⁺).
-
~70-75 ppm: Acetylenic carbon (-C≡CH).
-
~80-85 ppm: Acetylenic carbon (C≡CH).
-
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Expected Key Peaks:
-
~3300 cm⁻¹ (sharp, medium): Terminal alkyne C-H stretch.
-
~2800-3100 cm⁻¹ (broad): Ammonium (N⁺-H) stretches and aliphatic C-H stretches.
-
~2120 cm⁻¹ (weak, sharp): Alkyne C≡C stretch. This peak is often weak for terminal alkynes.
-
~1500-1600 cm⁻¹: N-H bending vibrations.
-
Potential Applications in Drug Development
The unique structural combination within 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride makes it a valuable starting point for several research applications.
-
Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with a defined 3D structure and a reactive handle, it is an ideal fragment for screening against protein targets.
-
PROTAC® and Covalent Inhibitor Development: The terminal alkyne is a key functional group for linking the cyclohexylamine scaffold to E3 ligase recruiters (in PROTACs) or for use as a warhead in targeted covalent inhibitors.
-
CNS-Targeted Libraries: Cyclohexylamine derivatives have been successfully developed as antagonists for receptors such as the Neuropeptide Y Y1 receptor.[1] This scaffold can be used to generate libraries of novel compounds for screening against various CNS targets.
-
Bioconjugation and Chemical Probes: The alkyne allows for the straightforward attachment of fluorescent dyes, affinity tags (like biotin), or other reporter molecules, enabling the creation of chemical probes to study biological systems.
Conclusion
While 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is not a widely documented compound, its synthesis and characterization are readily achievable through established and reliable chemical methodologies. This guide provides the necessary theoretical framework, experimental foresight, and analytical benchmarks for its successful implementation in a research setting. Its potential as a versatile building block in medicinal chemistry, particularly for developing CNS-active agents and sophisticated chemical probes, is significant and warrants further exploration by the scientific community.
References
-
PubChemLite. 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (C9H15N). Available from: [Link].
-
American Elements. (prop-2-yn-1-yl)(propyl)amine hydrochloride. Available from: [Link].
-
PubChem. 1-(prop-2-yn-1-yl)cyclohexane. Available from: [Link].
-
PubChemLite. (prop-2-yn-1-yl)(propyl)amine hydrochloride (C6H11N). Available from: [Link].
-
PubChemLite. N-(prop-2-yn-1-yl)cyclohexanamine (C9H15N). Available from: [Link].
-
NIST. Cyclohexylamine. NIST Chemistry WebBook. Available from: [Link].
-
ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link].
-
Cho, K., et al. (2009). Design, Synthesis and Evaluation of a Novel Cyclohexanamine Class of Neuropeptide Y Y1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4781-5. Available from: [Link].
-
Chemical Synthesis Database. 2-prop-2-ynyl-cyclohexan-1-one. Available from: [Link].
Sources
- 1. Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1687750-39-5|1-(Prop-2-yn-1-yl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]
- 3. 59950-72-0|N-(Prop-2-yn-1-yl)cyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (C9H15N) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
